Proscillaridin A

Breast cancer Cytotoxicity assay Apoptosis

Standard cardiac glycosides (digoxin, ouabain) show variable potency and lack the dual topoisomerase/STAT3 mechanism. Proscillaridin A (CAS 466-06-8) offers validated nanomolar cytotoxicity (IC50 6.4-76 nM) and unique bufadienolide scaffold. - Dual topo I (30 nM) / topo II (100 nM) poisoning; STAT3 SH2 domain binding - Selective KRASG12V mutant inhibition (>90% vs <10% in isogenic controls) - Broad activity across solid/hematological tumor lines; minimal MDR susceptibility - >98% purity; immediate shipment available

Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
Cat. No. B10770100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProscillaridin A
Molecular FormulaC30H42O8
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
InChIInChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3
InChIKeyMYEJFUXQJGHEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proscillaridin A: Structural and Pharmacological Overview


Proscillaridin A (CAS 466-06-8) is a bufadienolide-type cardiac glycoside isolated from Drimia maritima (squill), characterized by a steroidal core bearing a six-membered unsaturated pyrone lactone ring (D-ring) rather than the five-membered butenolide ring found in cardenolides such as digoxin and digitoxin [1]. This structural distinction places proscillaridin A in a separate chemical subclass with documented differences in Na⁺/K⁺-ATPase binding kinetics, cytotoxicity profiles, and target engagement relative to its cardenolide counterparts [2]. The compound has been evaluated across multiple human tumor cell line panels, demonstrating nanomolar-range cytotoxic potency that consistently surpasses in-class comparators, making its structural identity a critical determinant for reproducible experimental outcomes in oncology-focused investigations [3].

Proscillaridin A: Differentiation from Generic Cardiac Glycosides


Cardiac glycosides are not functionally interchangeable despite their shared nominal target (Na⁺/K⁺-ATPase). Proscillaridin A, as a bufadienolide, exhibits a rank order of cytotoxic potency and target-binding affinity that diverges substantially from cardenolides such as digoxin, digitoxin, and ouabain [1]. Published comparative cytotoxicity screening across a panel of seven structurally related cardiac glycosides demonstrated that compound potency varies by over an order of magnitude, with proscillaridin A exhibiting the lowest IC₅₀ range (6.4–76 nM) among all tested agents [2]. Furthermore, the selectivity profile for tumor versus normal cells differs across the class: digitoxin and digoxin show measurable selectivity against solid tumor cells, whereas proscillaridin A demonstrates broader, non-selective cytotoxicity against both solid and hematological tumor cell populations [3]. Substituting proscillaridin A with a cardenolide analog in a research protocol will introduce unaccounted-for variance in potency, target residence time, and off-target engagement profile, thereby undermining cross-study comparability and experimental rigor [1].

Proscillaridin A Procurement Evidence: Comparative Potency and Selectivity


Cytotoxic Potency Advantage in Breast Cancer Cells

In a direct head-to-head comparison using the estrogen-independent MDA-MB-231 breast cancer cell line, proscillaridin A exhibited significantly higher cytotoxic potency than both digoxin and ouabain across two time points. At 24 hours, proscillaridin A (IC₅₀ = 51 ± 2 nM) was approximately 2.4-fold more potent than digoxin (IC₅₀ = 122 ± 2 nM) and 2.9-fold more potent than ouabain (IC₅₀ = 150 ± 2 nM). At 48 hours, the differential expanded: proscillaridin A (IC₅₀ = 15 ± 2 nM) was 4.7-fold more potent than digoxin (IC₅₀ = 70 ± 2 nM) and 6.0-fold more potent than ouabain (IC₅₀ = 90 ± 2 nM) [1]. This potency advantage was corroborated by DNA synthesis inhibition assays, where proscillaridin A inhibited [³H]thymidine incorporation with an IC₅₀ of 48 ± 2 nM, compared to 124 ± 2 nM for digoxin and 142 ± 2 nM for ouabain [1].

Breast cancer Cytotoxicity assay Apoptosis Drug screening

Multi-Cell-Line Cytotoxicity Ranking

A comprehensive comparative cytotoxicity evaluation of seven compounds—proscillaridin A, digitoxin, ouabain, digoxin, lanatoside C, digitoxigenin, and digitonin—was performed using primary cultures of tumor cells from patients and a human cell line panel representing diverse cytotoxic drug-resistance patterns. Proscillaridin A emerged as the most potent compound overall, with an IC₅₀ range of 6.4–76 nM, followed by digitoxin, then ouabain, digoxin, lanatoside C, digitoxigenin, and digitonin in descending order of potency [1]. Correlation analysis of log IC₅₀ values across the cell line panel revealed that proscillaridin A's cytotoxicity was minimally influenced by resistance mechanisms involving P-glycoprotein, topoisomerase II, multidrug resistance-associated protein (MRP), and glutathione-mediated drug resistance [1]. Notably, while digitoxin and digoxin exhibited selective toxicity against solid tumor cells from patients, proscillaridin A showed no preferential selectivity, exerting potent cytotoxicity against both solid and hematological tumor cells [2].

Oncology Drug resistance Cytotoxicity screening Cell line panel

Na⁺/K⁺-ATPase Binding Affinity Comparison

Competition binding experiments using [³H]ouabain as a radioligand on plasma membranes derived from isolated and cultivated endothelial cells established a rank order of binding affinity for cardiac glycosides and their aglycons. Proscillaridin A demonstrated the highest affinity among the tested compounds, with the rank order: proscillaridin A > ouabain > digoxin > g-strophanthidin > digoxigenin > dihydrodigoxin [1]. Removal of the sugar moiety consistently resulted in a considerable reduction of binding affinity across the series, underscoring the importance of the intact glycoside structure for target engagement [1]. The competitive displacement curves exhibited a structure-activity relationship typical for interaction with Na⁺/K⁺-ATPase, confirming that binding differences reflect genuine pharmacological variation at the primary target rather than non-specific membrane interactions [1].

Na+/K+-ATPase Receptor binding Endothelial cells Structure-activity relationship

Dual Topoisomerase I/II Inhibition

In a comparative evaluation of DNA topoisomerase inhibitory activity, proscillaridin A was identified as a potent poison of both topoisomerase I and topoisomerase II at nanomolar concentrations, with IC₅₀ values of 30 nM and 100 nM, respectively [1]. This dual-enzyme targeting profile distinguishes proscillaridin A from many single-target topoisomerase inhibitors and suggests that its cytotoxic activity may derive from simultaneous engagement of both DNA relaxation pathways. The study was conducted in the context of evaluating ouabain, digoxin, and proscillaridin A for growth inhibition of breast cancer MCF-7 cells, with proscillaridin A demonstrating the most pronounced topoisomerase poisoning activity among the three cardiac glycosides tested [2].

Topoisomerase inhibition DNA damage Breast cancer Mechanism of action

KRASᴳ¹²ⱽ Mutant-Selective Cytotoxicity in 3D Culture

A novel three-dimensional high-throughput screening approach using isogenic cell pairs differing in KRAS status identified proscillaridin A as a selective inhibitor of cells harboring the oncogenic KRASᴳ¹²ⱽ allele [1]. In 3D spheroid culture, proscillaridin A demonstrated >90% inhibition of BxPC-3-KRASᴳ¹²ⱽ spheroids compared to <10% inhibition of control cells, establishing a substantial selectivity window [2]. Significantly, this selective lethal phenotype would not have been discovered using standard 2D culturing methods, highlighting the importance of both the compound's unique pharmacology and appropriate assay format selection [1]. This genotype-selective activity represents a differentiation axis distinct from general Na⁺/K⁺-ATPase inhibition and is not uniformly observed across all cardiac glycosides.

KRAS mutation Pancreatic cancer 3D spheroid culture High-throughput screening

STAT3 Pathway Modulation in Prostate and Lung Cancer

In prostate cancer models, proscillaridin A (PSN-A) demonstrated cell line-dependent differential sensitivity: LNCaP cells were found to be more sensitive to PSN-A treatment compared to DU145 cells [1]. Mechanistically, PSN-A inhibits JAK2/STAT3 signaling and augments doxorubicin toxicity in prostate cancer cells [1]. In lung adenocarcinoma (A549), proscillaridin A (PSD-A) inhibits both constitutive and inducible STAT3 activation and decreases STAT3 DNA-binding activity, with STAT3 knockdown by shRNA further enhancing apoptotic efficacy [2]. This STAT3-inhibitory activity is associated with increased SHP-1 expression, decreased phosphorylation of Src, and direct binding of PSD-A to the STAT3 SH2 domain [2]. While other cardiac glycosides may also affect STAT3 signaling to varying degrees, the cell line specificity and direct SH2 domain binding evidence provide a documented differentiation axis for experimental design.

Prostate cancer STAT3 inhibition Combination therapy Doxorubicin

Proscillaridin A: Validated Research Applications


Oncology Cytotoxicity Screening and Hit Identification

Based on the evidence that proscillaridin A demonstrates the lowest IC₅₀ range (6.4–76 nM) among seven tested cardiac glycosides and ranks as the most potent compound across a human tumor cell line panel [1], this compound is optimally deployed as a positive control or reference standard in oncology-focused cytotoxicity screening campaigns. Its broad activity against both solid and hematological tumor cells, coupled with minimal susceptibility to common multidrug resistance mechanisms (P-glycoprotein, MRP, glutathione-mediated), makes it a robust comparator for benchmarking novel compounds and assessing resistance pathway engagement [1]. Researchers conducting high-throughput or high-content screening should procure proscillaridin A to establish a validated, high-potency baseline for cardiac glycoside-class activity.

KRAS-Mutant Cancer and 3D Spheroid Models

Proscillaridin A was specifically identified as a selective inhibitor of cells harboring the KRASᴳ¹²ⱽ allele through a 3D high-throughput screening approach, achieving >90% inhibition of mutant spheroids versus <10% inhibition of isogenic controls [2]. This selective lethal phenotype would not have been detected using standard 2D culture methods [2]. Researchers investigating KRAS-driven cancers—particularly pancreatic, colorectal, and lung adenocarcinomas with KRAS mutations—should procure proscillaridin A as a tool compound for probing synthetic lethal interactions and validating 3D culture-based screening platforms. Substitution with other cardiac glycosides cannot be assumed to replicate this genotype-selective activity.

STAT3 Pathway and Doxorubicin Combination Studies

Proscillaridin A demonstrates documented inhibition of both constitutive and inducible STAT3 activation, decreased STAT3 DNA-binding activity, and direct binding to the STAT3 SH2 domain [3]. In prostate cancer models, it exhibits cell line-dependent sensitivity (LNCaP more sensitive than DU145) and augments doxorubicin toxicity [4]. Researchers investigating STAT3-targeted therapeutic strategies or seeking to enhance doxorubicin efficacy in prostate or lung adenocarcinoma should procure proscillaridin A as a tool compound with validated STAT3 pathway engagement and established combination potential. The compound's mechanism extends beyond Na⁺/K⁺-ATPase inhibition to encompass JAK2/STAT3 signaling modulation, providing a dual-mechanism rationale for its selection.

DNA Topoisomerase Inhibition and DNA Damage Research

Proscillaridin A is a potent dual poison of topoisomerase I (IC₅₀ = 30 nM) and topoisomerase II (IC₅₀ = 100 nM) [5]. This nanomolar-range dual-enzyme inhibition profile distinguishes it from single-target topoisomerase inhibitors and from other cardiac glycosides evaluated in parallel (ouabain, digoxin) [5]. Researchers investigating DNA damage response pathways, topoisomerase poisoning mechanisms, or combination regimens with DNA-damaging chemotherapeutics should procure proscillaridin A to leverage its validated dual topoisomerase I/II inhibitory activity. The compound provides a mechanistically orthogonal tool for dissecting the contribution of topoisomerase inhibition to cardiac glycoside-induced cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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